2-[2-(4-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-(propan-2-yl)acetamide
Description
This compound belongs to the benzothiadiazine sulfonamide class, characterized by a 1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin core linked to a 4-methylphenyl group and an isopropylacetamide side chain. Its molecular formula is C₁₉H₁₉N₃O₄S, with a molecular weight of 397.44 g/mol.
Properties
IUPAC Name |
2-[2-(4-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13(2)20-18(23)12-21-16-6-4-5-7-17(16)27(25,26)22(19(21)24)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBXZOGHTPLRMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Features :
- Core Structure : The 1λ⁶,2,4-benzothiadiazin system with three sulfonyl oxygen atoms enables strong hydrogen bonding and π-π stacking interactions.
- Substituents :
- 4-Methylphenyl group : Enhances lipophilicity and membrane permeability.
- N-(propan-2-yl)acetamide : Provides steric bulk and modulates pharmacokinetic properties.
Cyclocondensation of sulfonamide precursors with ketones or aldehydes.
Subsequent functionalization via nucleophilic substitution or amide coupling .
Potential Applications:
- Pharmacology : Benzothiadiazin derivatives are explored as enzyme inhibitors (e.g., carbonic anhydrase, kinases) and antimicrobial agents .
- Material Science : Sulfonamide groups may enable applications in polymer chemistry or catalysis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Benzothiadiazin and Related Derivatives
Structural Insights :
- The 1λ⁶,2,4-benzothiadiazin core in the target compound differentiates it from benzothiazinones (e.g., ) and benzimidazoles (e.g., ), offering enhanced electronic delocalization and stability.
Pharmacological and Physicochemical Properties
Table 2: Comparative Bioactivity and Properties
*Hypothetical data based on structural analogs.
Key Findings :
- The target compound’s lower LogP (2.8 vs. 3.5 in ) suggests improved aqueous solubility, critical for oral bioavailability.
- Substituent Impact :
- The 4-methylphenyl group increases lipophilicity compared to benzimidazole derivatives (e.g., ), enhancing blood-brain barrier penetration.
- Trifluoromethyl groups (in analogs like ) improve metabolic stability but reduce solubility.
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